Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate, also known as MTCT, is a chlorosulfonyl-substituted thiophenecarboxylate compound. It is an organosulfur compound that has been studied for its potential applications in various scientific fields such as synthetic organic chemistry, medicinal chemistry, and drug discovery. MTCT is a relatively new compound and has been the subject of numerous studies in recent years.
Scientific Research Applications
Recovery of Acetic Acid
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is an intermediate in the production of pharmaceuticals and herbicides. A study highlighted its role in a production process that uses significant amounts of acetic acid as a solvent. The research focused on the recovery and reuse of acetic acid from effluents containing this compound, demonstrating that extraction methods are more effective than azeotropic distillation for acetic acid separation, allowing for its recycling in the manufacturing process (Wang Tian-gui, 2006).
Organic Synthesis Innovations
Another study explored reactions with methyl 3-hydroxythiophene-2-carboxylate derivatives, providing a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules, which could have implications for developing new chemical entities in pharmaceuticals and agrochemicals (C. Corral & J. Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
A comprehensive assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate precursors, used in vitro and in silico methodologies. The study aimed to understand the toxicological profiles of these compounds, which are crucial for their safe application in products like pharmaceuticals and dyestuffs. The findings suggest a low risk of genotoxicity and carcinogenicity at the tested doses, supporting the continued use of these compounds in various applications (Alban Lepailleur et al., 2014).
Environmental Applications
Research on the destruction of methyl bromide, a fumigant, sorbed to activated carbon using thiosulfate or electrolysis, indicates potential environmental applications. Although not directly related to Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate, this study showcases the broader context of thiophene derivative applications in environmental science. Effective degradation methods for harmful fumigants contribute to reducing their atmospheric release, highlighting the environmental relevance of research on sulfonated thiophene compounds (Yu Yang et al., 2015).
properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFIRKJBLQUUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381561 | |
Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate | |
CAS RN |
423768-47-2 | |
Record name | Methyl 3-(chlorosulfonyl)-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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